Magnesium citrate nonahydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

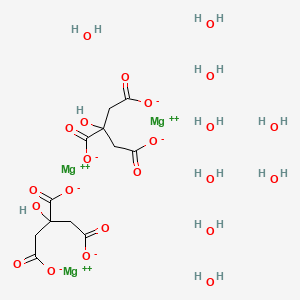

trimagnesium;2-hydroxypropane-1,2,3-tricarboxylate;nonahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8O7.3Mg.9H2O/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;;;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;9*1H2/q;;3*+2;;;;;;;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYQJAGXFXWIEJE-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.O.O.O.O.O.O.O.[Mg+2].[Mg+2].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28Mg3O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30692932 | |

| Record name | Magnesium 2-hydroxypropane-1,2,3-tricarboxylate--water (3/2/9) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30692932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

613.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153531-96-5 | |

| Record name | Magnesium citrate nonahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153531965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium 2-hydroxypropane-1,2,3-tricarboxylate--water (3/2/9) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30692932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, magnesium salt, hydrate (2:3:9) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM CITRATE NONAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I10B9YK3MA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Trimagnesium Dicitrate Nonahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of trimagnesium dicitrate nonahydrate, a widely utilized magnesium salt in the pharmaceutical and nutraceutical industries. This document details the experimental protocols for its preparation and the analytical methods for its comprehensive characterization, presenting quantitative data in structured tables and visualizing workflows using Graphviz diagrams.

Introduction

Trimagnesium dicitrate, with the formula Mg₃(C₆H₅O₇)₂, exists in various hydrated forms, with the nonahydrate (containing nine water molecules) being a common and stable variant. It is produced by the neutralization of citric acid with a high-purity magnesium source, followed by precipitation and controlled dehydration.[1] Trimagnesium dicitrate nonahydrate is favored in many applications due to its high magnesium content and bioavailability compared to inorganic magnesium salts.[1]

Synthesis of Trimagnesium Dicitrate Nonahydrate

The synthesis of trimagnesium dicitrate nonahydrate is primarily achieved through a neutralization reaction in an aqueous medium. The most common methods involve the reaction of citric acid with a magnesium base, such as magnesium oxide, magnesium hydroxide, or magnesium carbonate.

General Reaction Scheme

The fundamental reaction involves the stoichiometric combination of citric acid and a magnesium source to form trimagnesium dicitrate.

-

Using Magnesium Oxide: 2 C₆H₈O₇ + 3 MgO → Mg₃(C₆H₅O₇)₂ + 3 H₂O

-

Using Magnesium Hydroxide: 2 C₆H₈O₇ + 3 Mg(OH)₂ → Mg₃(C₆H₅O₇)₂ + 6 H₂O

-

Using Magnesium Carbonate: 2 C₆H₈O₇ + 3 MgCO₃ → Mg₃(C₆H₅O₇)₂ + 3 H₂O + 3 CO₂

Experimental Protocol: Synthesis from Magnesium Oxide

This protocol describes a typical laboratory-scale synthesis of trimagnesium dicitrate nonahydrate.

Materials:

-

Citric Acid Anhydrous (C₆H₈O₇)

-

Magnesium Oxide (MgO), high purity

-

Deionized Water

Equipment:

-

Reaction vessel with heating and stirring capabilities

-

pH meter

-

Filtration apparatus (e.g., Buchner funnel)

-

Drying oven with temperature control

Procedure:

-

Dissolution of Citric Acid: Dissolve a specific molar amount of citric acid in deionized water within the reaction vessel. The concentration can vary, but a common starting point is a 20-40% (w/v) solution.

-

Reaction with Magnesium Oxide: Heat the citric acid solution to approximately 70°C with continuous stirring.[2]

-

Addition of Magnesium Oxide: Gradually add a stoichiometric amount of magnesium oxide (a 2:3 molar ratio of citric acid to magnesium oxide) to the heated citric acid solution. The addition should be slow to control the exothermic reaction.

-

pH Adjustment: Monitor the pH of the reaction mixture. The target pH for the final solution should be between 5.0 and 8.0.[2] If necessary, small adjustments can be made with either citric acid or magnesium oxide.

-

Crystallization: After the reaction is complete, the solution is typically subjected to a cooling crystallization process. This may involve gradual cooling to room temperature followed by a period at a lower temperature (e.g., 4°C) to maximize crystal precipitation.

-

Filtration and Washing: The precipitated crystals are collected by filtration. The filter cake is then washed with cold deionized water to remove any unreacted starting materials or soluble impurities.

-

Drying: The washed crystals are dried in a controlled temperature oven. For the nonahydrate form, a drying temperature of approximately 70-80°C is recommended until a constant weight is achieved.[3]

Characterization of Trimagnesium Dicitrate Nonahydrate

A comprehensive characterization is essential to confirm the identity, purity, and hydration state of the synthesized trimagnesium dicitrate nonahydrate.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | Mg₃(C₆H₅O₇)₂·9H₂O | [4] |

| Molecular Weight | 613.25 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [5] |

| Solubility | Sparingly soluble in water, practically insoluble in ethanol. | [5] |

Identification Tests (Pharmacopeial Methods)

The United States Pharmacopeia (USP) provides standard identification tests for magnesium citrate (B86180).[6]

Protocol for Identification:

-

Test for Magnesium: A solution of the sample (10 mg/mL in water) should give a positive test for magnesium ions. This typically involves precipitation with a suitable reagent like ammonium (B1175870) phosphate (B84403) in an ammoniacal solution.

-

Test for Citrate: A solution of the sample (80 mg/mL in water) should give a positive test for citrate ions. A common test involves the formation of a white precipitate upon the addition of calcium chloride in a neutral or slightly alkaline solution, which is soluble in acetic acid.

Assay for Magnesium Content (Titration)

The magnesium content is a critical quality attribute and can be determined by complexometric titration.

Protocol for Magnesium Assay:

-

Sample Preparation: Accurately weigh about 400 mg of the trimagnesium dicitrate nonahydrate and dissolve it in 50 mL of deionized water.

-

Buffering: Add 20 mL of an ammonia-ammonium chloride buffer solution to adjust the pH to approximately 10.

-

Indication: Add a few drops of a suitable indicator, such as Eriochrome Black T.

-

Titration: Titrate the solution with a standardized 0.05 M solution of ethylenediaminetetraacetic acid (EDTA) disodium (B8443419) salt. The endpoint is indicated by a color change from wine-red to blue.

-

Calculation: The magnesium content is calculated from the volume of EDTA solution consumed. Each mL of 0.05 M EDTA is equivalent to 1.215 mg of Mg.

Loss on Drying (Water Content)

This gravimetric method is used to determine the amount of water in the hydrated salt.

Protocol for Loss on Drying:

-

Accurately weigh approximately 1 g of the sample in a suitable tared weighing bottle.

-

Dry the sample in a convection oven at 135°C for 16 hours, or until a constant weight is achieved.[6]

-

Cool the sample in a desiccator and reweigh.

-

The loss in weight as a percentage of the initial sample weight represents the water content. For trimagnesium dicitrate nonahydrate, the theoretical loss on drying is approximately 26.4%. The USP specifies a loss on drying of not more than 29%.[6]

Spectroscopic and Thermal Analysis

3.5.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in the molecule.

Experimental Protocol:

-

Sample Preparation: The sample is typically prepared as a potassium bromide (KBr) pellet. A small amount of the dried sample is intimately mixed with dry KBr powder and pressed into a thin, transparent disc.

-

Instrumentation: An FTIR spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Expected Spectrum: The FTIR spectrum of trimagnesium dicitrate nonahydrate will show characteristic absorption bands for the hydroxyl (-OH) groups of water and the citrate moiety, the carboxylate (-COO⁻) groups, and C-H bonds.

3.5.2. Thermogravimetric Analysis (TGA)

TGA provides quantitative information about the thermal stability and the loss of water of hydration.

Experimental Protocol:

-

Instrumentation: A thermogravimetric analyzer is used.

-

Sample Preparation: A small, accurately weighed amount of the sample (typically 5-10 mg) is placed in the TGA pan.

-

Analysis Conditions: The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen) over a defined temperature range (e.g., ambient to 600°C).

-

Expected Thermogram: The TGA curve will show a significant weight loss corresponding to the dehydration of the nine water molecules, followed by the decomposition of the anhydrous salt at higher temperatures.

3.5.3. X-ray Powder Diffraction (XRPD)

XRPD is used to determine the crystalline structure and phase purity of the material.

Experimental Protocol:

-

Sample Preparation: A fine powder of the sample is packed into a sample holder.

-

Instrumentation: An X-ray diffractometer with a specific X-ray source (e.g., Cu Kα radiation) is used.

-

Data Collection: The diffraction pattern is recorded over a specific 2θ range.

-

Data Analysis: The resulting diffractogram, with its characteristic peaks at specific 2θ angles, serves as a fingerprint for the crystalline structure of trimagnesium dicitrate nonahydrate.

Quantitative Data Summary

| Parameter | Method | Specification / Typical Value | Reference |

| Magnesium Content | Complexometric Titration | 11.2 - 12.3% (on as-is basis) | [1] |

| Loss on Drying | Gravimetric (135°C) | Not more than 29% | [6] |

| pH (5% solution) | Potentiometry | 5.0 - 9.0 | [6] |

| Calcium Limit | Atomic Absorption | Not more than 1.0% (on dried basis) | [6] |

| Heavy Metals | Colorimetric | Not more than 50 µg/g | [6] |

| Iron Limit | Colorimetric | Not more than 200 µg/g | [6] |

| Chloride Limit | Turbidimetric | Not more than 0.05% | [6] |

| Sulfate Limit | Turbidimetric | Not more than 0.2% | [6] |

Conclusion

This technical guide has provided a comprehensive framework for the synthesis and characterization of trimagnesium dicitrate nonahydrate. The detailed experimental protocols and data summaries are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this important magnesium salt. Adherence to these methods will ensure the consistent production and quality control of trimagnesium dicitrate nonahydrate for its various applications.

References

- 1. drugfuture.com [drugfuture.com]

- 2. CN101591234A - Method for producing magnesium citrate - Google Patents [patents.google.com]

- 3. US4895980A - Method of manufacturing magnesium potassium citrate - Google Patents [patents.google.com]

- 4. Trimagnesium Dicitrate Nonahydrate | 153531-96-5 | FT64824 [biosynth.com]

- 5. Magnesium Citrate EP BP Ph Eur USP Manufacturers [mubychem.com]

- 6. pharmacopeia.cn [pharmacopeia.cn]

An In-depth Technical Guide to the Thermal Decomposition of Magnesium Citrate Nonahydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of magnesium citrate (B86180) nonahydrate (Mg₃(C₆H₅O₇)₂·9H₂O). The document details the multi-stage decomposition process, including dehydration, intermediate formations, and the final yield of magnesium oxide. It presents a consolidation of quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Detailed experimental protocols for thermal analysis and product characterization are provided to facilitate reproducible research. Furthermore, this guide includes visualizations of the decomposition pathway and experimental workflow using the DOT language for Graphviz, adhering to specified formatting requirements.

Introduction

Magnesium citrate, a widely utilized magnesium salt of citric acid, finds extensive application in the pharmaceutical and nutraceutical industries as a saline laxative and a bioavailable magnesium supplement. The hydrated form, specifically magnesium citrate nonahydrate, is a common variant. Its thermal stability and decomposition characteristics are of paramount importance for understanding its behavior during manufacturing processes, storage, and formulation development, where it might be subjected to varying temperature conditions.

The thermal decomposition of this compound is a complex, multi-step process that begins with the loss of its water of hydration, followed by the breakdown of the anhydrous citrate moiety, ultimately yielding magnesium oxide as the final solid residue. A thorough understanding of these decomposition stages, the temperature ranges at which they occur, and the nature of the intermediate products is crucial for quality control and ensuring the stability of magnesium citrate-containing products.

This guide aims to provide a detailed technical resource on the thermal decomposition of this compound, summarizing key quantitative data, outlining experimental methodologies, and providing visual representations of the decomposition pathway and analytical workflow.

Thermal Decomposition Pathway

The thermal decomposition of this compound proceeds through a series of distinct stages, which can be effectively monitored using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The process can be broadly categorized into dehydration and decomposition of the anhydrous salt.

Dehydration

The initial stage of decomposition involves the endothermic removal of the nine water molecules of hydration. This process typically occurs at temperatures around 150°C.[1] The dehydration leads to the formation of anhydrous magnesium citrate.

Decomposition of Anhydrous Magnesium Citrate

Following dehydration, the anhydrous magnesium citrate undergoes further decomposition at elevated temperatures. This process is more complex and can involve the formation of several intermediate products. One proposed pathway suggests the decomposition of anhydrous magnesium citrate into itaconic acid magnesium and magnesium oxide at approximately 300°C.[1]

Subsequently, at around 500°C, the itaconic acid magnesium intermediate is believed to decompose further into carbon, magnesium oxide, and methane.[1] Another study on the 14-hydrate suggests the formation of magnesium aconitate, which then decomposes to magnesium carbonate before finally yielding magnesium oxide.

Final Product

The ultimate solid product of the thermal decomposition of this compound in an inert atmosphere is magnesium oxide (MgO).[1] The crystallinity and morphology of the resulting magnesium oxide can be influenced by the heating rate and the final decomposition temperature.

Quantitative Thermal Analysis Data

The following tables summarize the key quantitative data associated with the thermal decomposition of this compound, compiled from thermal analysis studies.

Table 1: Stages of Thermal Decomposition of this compound

| Stage | Process | Approximate Temperature Range (°C) | Key Events |

| I | Dehydration | ~150 | Loss of water of hydration to form anhydrous magnesium citrate.[1] |

| II | Initial Decomposition | ~300 | Decomposition of anhydrous magnesium citrate into intermediates such as itaconic acid magnesium and magnesium oxide.[1] |

| III | Final Decomposition | ~500 | Decomposition of organic intermediates to carbonaceous residue and magnesium oxide.[1] |

| IV | Final Product Formation | >500 | Formation of the final stable residue, magnesium oxide. |

Table 2: Theoretical and Experimental Mass Loss

| Decomposition Step | Theoretical Mass Loss (%) | Description |

| Loss of 9 H₂O | 26.4 | Dehydration of Mg₃(C₆H₅O₇)₂·9H₂O to Mg₃(C₆H₅O₇)₂ |

| Complete Decomposition to MgO | 80.3 | Overall mass loss from Mg₃(C₆H₅O₇)₂·9H₂O to 3MgO |

Note: Experimental mass loss values can vary slightly depending on the specific experimental conditions such as heating rate and atmosphere.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the thermal decomposition of this compound.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the temperature ranges of decomposition and the associated mass losses, as well as to identify the endothermic and exothermic nature of the transitions.

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is recommended.

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound powder into an alumina (B75360) or platinum crucible.

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible into the instrument.

-

Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative side reactions.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25-30°C.

-

Heat the sample from the starting temperature to a final temperature of at least 600°C to ensure complete decomposition. A typical heating rate is 10°C/min. Slower heating rates can be used to improve the resolution of overlapping thermal events.

-

-

Data Analysis:

-

Record the mass loss as a function of temperature (TGA curve) and the differential heat flow as a function of temperature (DSC curve).

-

Determine the onset and peak temperatures for each decomposition step from the DSC curve.

-

Calculate the percentage mass loss for each step from the TGA curve.

-

X-ray Diffraction (XRD) Analysis of Decomposition Products

Objective: To identify the crystalline phases of the solid residues obtained at different stages of thermal decomposition.

Instrumentation: A powder X-ray diffractometer with a copper (Cu Kα) radiation source.

Procedure:

-

Sample Preparation:

-

Heat this compound in a furnace under a controlled nitrogen atmosphere to specific temperatures corresponding to the end of each decomposition stage identified by TGA (e.g., 200°C, 400°C, and 600°C).

-

Hold the sample at the desired temperature for a sufficient time (e.g., 30 minutes) to ensure the completion of the transformation.

-

Allow the samples to cool to room temperature in a desiccator to prevent rehydration.

-

Gently grind the collected residues to a fine powder.

-

-

Instrument Setup:

-

Mount the powdered sample onto a sample holder.

-

Set the diffractometer to operate at a suitable voltage and current (e.g., 40 kV and 40 mA).

-

-

Data Collection:

-

Scan the sample over a 2θ range of 10° to 80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

-

Data Analysis:

-

Identify the crystalline phases present in the sample by comparing the experimental XRD patterns with standard diffraction patterns from a database such as the Joint Committee on Powder Diffraction Standards (JCPDS).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the original material and the solid intermediates and final product of the thermal decomposition.

Instrumentation: A Fourier-transform infrared spectrometer.

Procedure:

-

Sample Preparation:

-

Prepare solid residues as described in the XRD protocol.

-

For each sample, mix approximately 1-2 mg of the powder with 100-200 mg of dry potassium bromide (KBr).

-

Grind the mixture to a very fine powder using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Collection:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the infrared spectrum over a wavenumber range of 4000 to 400 cm⁻¹.

-

-

Data Analysis:

-

Analyze the positions and intensities of the absorption bands to identify the characteristic functional groups. Compare the spectra of the decomposition products with the spectrum of the original this compound to track the changes in chemical bonding during the decomposition process.

-

Visualizations

Thermal Decomposition Pathway of this compound

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Workflow for Thermal Analysis

References

Navigating the Solubility Landscape of Magnesium Citrate Nonahydrate in Organic Solvents: A Technical Guide

For Immediate Release

[City, State] – December 21, 2025 – This technical guide provides an in-depth analysis of the solubility of magnesium citrate (B86180) nonahydrate in organic solvents, a critical parameter for researchers, scientists, and professionals in drug development and formulation. This document consolidates available qualitative data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Magnesium citrate nonahydrate, a common magnesium salt in pharmaceutical and nutraceutical applications, exhibits distinct solubility characteristics that are pivotal for its processing, bioavailability, and formulation design. A thorough understanding of its behavior in various solvent systems is essential for optimizing its use.

Quantitative Solubility Data

Comprehensive searches of scientific literature and chemical databases reveal a consensus on the qualitative solubility of this compound in common organic solvents. Quantitative data, however, remains largely unpublished, likely due to the compound's very low solubility in these media. The available information is summarized below.

| Solvent | Qualitative Solubility |

| Ethanol (96%) | Practically Insoluble[1][2][3][4][5][6][7] |

| Methanol | No Data Available |

| Propanol | No Data Available |

| Acetone | No Data Available |

| Ethyl Acetate | No Data Available |

| Acetonitrile | No Data Available |

| Dimethyl Sulfoxide (DMSO) | No Data Available |

| Dimethylformamide (DMF) | No Data Available |

| Aqueous Solvents (for reference) | |

| Water | Sparingly Soluble / Slightly Soluble[1][4][8][9][10] |

| Dilute Hydrochloric Acid | Soluble / Freely Soluble[1][2][3][5][6][7][11] |

Note: The term "practically insoluble" as defined by the United States Pharmacopeia (USP) indicates that more than 10,000 parts of solvent are required to dissolve one part of solute.

Experimental Protocol for Solubility Determination

For researchers seeking to quantify the solubility of this compound in specific organic solvents, the isothermal shake-flask method is a reliable and widely accepted technique. The following protocol is a generalized procedure based on guidelines from regulatory bodies such as the FDA and the World Health Organization.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (analytical grade)

-

Selected Organic Solvent (HPLC grade or equivalent)

-

Temperature-controlled orbital shaker or water bath

-

Calibrated analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

Appropriate analytical instrument for quantification (e.g., HPLC-UV, ICP-MS for magnesium content)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials or flasks containing a known volume of the organic solvent. The excess solid should be visually apparent.

-

Seal the containers to prevent solvent evaporation.

-

Place the containers in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples at a constant speed for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the suspensions to settle for a short time at the controlled temperature.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Immediately filter the aliquot using a syringe filter into a clean, dry vial.

-

Dilute the filtered sample with a suitable solvent to a concentration within the analytical instrument's linear range.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method to determine the concentration of magnesium citrate.

-

Prepare a calibration curve using standard solutions of magnesium citrate of known concentrations.

-

Calculate the solubility of this compound in the organic solvent, expressed in units such as mg/mL or mol/L.

-

-

Verification of Equilibrium:

-

Compare the solubility values obtained at different time points (e.g., 24, 48, and 72 hours). Equilibrium is considered to be reached when consecutive measurements show no significant change in concentration.

-

Visualization of Experimental Workflow

The logical progression of the experimental protocol for determining the solubility of this compound can be visualized as follows:

Conclusion

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. onepetro.org [onepetro.org]

- 3. Magnesium citrate dibasic, anhydrous(Magnesium content = 10.8-11.8%) | 144-23-0 | Benchchem [benchchem.com]

- 4. Buy Magnesium Citrate Powder Online at Best Price - Benefits, Dosage & Side Effects [shreejipharmainternational.com]

- 5. researchgate.net [researchgate.net]

- 6. cphi-online.com [cphi-online.com]

- 7. researchgate.net [researchgate.net]

- 8. magnesium-Yunbo Health Technology [en.yunbohealth.com]

- 9. dspace.mit.edu [dspace.mit.edu]

- 10. researchgate.net [researchgate.net]

- 11. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Properties of Magnesium Citrate Nonahydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties of trimagnesium dicitrate nonahydrate (commonly referred to as magnesium citrate (B86180) nonahydrate). The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and materials characterization. This document details the characteristic spectroscopic signatures obtained through Fourier-Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy, and X-ray Powder Diffraction (XRD).

Introduction

Magnesium citrate nonahydrate (Mg₃(C₆H₅O₇)₂·9H₂O) is a hydrated salt of magnesium and citric acid.[1] It is a white or almost white, fine powder that is sparingly soluble in water and practically insoluble in ethanol.[1] Due to its role as a source of magnesium ions, it finds applications in pharmaceutical formulations and dietary supplements. A thorough understanding of its spectroscopic properties is crucial for quality control, formulation development, and stability studies. This guide presents key spectroscopic data and the experimental methodologies for their acquisition.

Spectroscopic Data

The following sections summarize the quantitative spectroscopic data for this compound. These values are compiled from typical spectral data for metal citrates and hydrated organic salts and should be considered representative.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman, provides insights into the molecular vibrations of the citrate anion, the water molecules of hydration, and the coordination environment of the magnesium ions.

Table 1: FTIR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| ~3600-3000 | Broad, Strong | O-H stretching vibrations of water molecules and hydroxyl group of citrate |

| ~2980-2920 | Weak | C-H stretching vibrations of methylene (B1212753) groups in citrate |

| ~1710 | Weak | C=O stretching of protonated carboxylic acid (minor species) |

| ~1590 | Strong | Asymmetric stretching of carboxylate groups (COO⁻) |

| ~1420 | Medium | Symmetric stretching of carboxylate groups (COO⁻) |

| ~1300 | Medium | C-O-H bending of the tertiary alcohol in citrate |

| ~1100 | Medium | C-O stretching of the tertiary alcohol in citrate |

| ~900 | Weak | C-C stretching of the citrate backbone |

| Below 800 | Weak | Metal-oxygen and other lattice vibrations |

Table 2: Raman Spectral Data of this compound

| Raman Shift (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| ~2980-2920 | Medium | C-H stretching vibrations of methylene groups in citrate |

| ~1590 | Weak | Asymmetric stretching of carboxylate groups (COO⁻) |

| ~1420 | Strong | Symmetric stretching of carboxylate groups (COO⁻) |

| ~950 | Strong | Symmetric C-C stretching of the citrate backbone |

| ~850 | Medium | C-C stretching and C-COO deformation |

| Below 400 | Medium | Mg-O stretching and lattice modes |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is a powerful tool for elucidating the carbon framework of the citrate molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.

Table 3: ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O (Carboxylate) | ~175-180 |

| C-OH (Quaternary) | ~70-75 |

| CH₂ (Methylene) | ~45-50 |

X-ray Powder Diffraction (XRD)

X-ray powder diffraction provides information on the crystalline structure of this compound. The positions and intensities of the diffraction peaks are characteristic of its crystal lattice. While the precise crystal structure of the nonahydrate is not as extensively documented as other hydrates like the dihydrate and decahydrate, a representative powder pattern would exhibit distinct peaks.[2][3][4][5]

Table 4: Representative X-ray Powder Diffraction Data for a Hydrated Magnesium Citrate

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 8.5 | 10.4 | 80 |

| 12.0 | 7.4 | 60 |

| 17.0 | 5.2 | 100 |

| 21.5 | 4.1 | 70 |

| 24.2 | 3.7 | 50 |

| 28.0 | 3.2 | 40 |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

Fourier-Transform Infrared (FTIR) Spectroscopy

Methodology: Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a suitable method for the analysis of solid powders like this compound, requiring minimal sample preparation.[6][7]

-

Sample Preparation: A small amount of the this compound powder is placed directly onto the ATR crystal.

-

Instrument: A Fourier-transform infrared spectrometer equipped with a single-reflection diamond ATR accessory.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty ATR crystal is collected prior to sample analysis.

-

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance.

Raman Spectroscopy

Methodology: Dispersive Raman spectroscopy is employed for the analysis of the powdered sample.[8][9][10]

-

Sample Preparation: The this compound powder is placed in a glass vial or pressed into a pellet.

-

Instrument: A dispersive Raman spectrometer equipped with a microscope for sample visualization and a solid-state laser.

-

Data Acquisition:

-

Excitation Wavelength: 785 nm (to minimize fluorescence)

-

Laser Power: 10-50 mW at the sample

-

Spectral Range: 200-3200 cm⁻¹

-

Integration Time: 10 seconds

-

Accumulations: 10

-

-

Data Processing: The raw spectrum is corrected for baseline fluorescence and cosmic rays.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology: Solution-state ¹³C NMR spectroscopy is used to characterize the carbon skeleton of the citrate moiety.

-

Sample Preparation: Approximately 50-100 mg of this compound is dissolved in 0.7 mL of deuterium (B1214612) oxide (D₂O). The solution is then filtered into a 5 mm NMR tube.

-

Instrument: A 500 MHz (or higher field) NMR spectrometer.

-

Data Acquisition:

-

Nucleus: ¹³C

-

Experiment: Proton-decoupled ¹³C NMR

-

Solvent: D₂O

-

Temperature: 298 K

-

Relaxation Delay: 2 seconds

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

-

Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to an internal or external standard.

X-ray Powder Diffraction (XRD)

Methodology: PXRD is used to analyze the crystalline nature of the bulk powder.[11][12][13]

-

Sample Preparation: The this compound powder is gently packed into a sample holder to ensure a flat, level surface.

-

Instrument: A powder X-ray diffractometer with a copper X-ray source.

-

Data Acquisition:

-

Radiation: Cu Kα (λ = 1.5406 Å)

-

Scan Range (2θ): 5-50°

-

Step Size: 0.02°

-

Time per Step: 1 second

-

-

Data Processing: The resulting diffractogram is plotted as intensity versus 2θ.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for the spectroscopic characterization of this compound.

References

- 1. This compound | C12H28Mg3O23 | CID 53249332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Crystal structures of two magnesium citrates from powder diffraction data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. Crystal structures of two magnesium citrates from powder diffraction data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 7. covalentmetrology.com [covalentmetrology.com]

- 8. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 9. Raman spectroscopy for quantitative analysis of pharmaceutical solids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. mdpi.com [mdpi.com]

Chemical Stability of Magnesium Citrate Nonahydrate Under Acidic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium citrate (B86180) nonahydrate, a hydrated salt of magnesium and citric acid, is widely utilized in pharmaceutical formulations and nutritional supplements. Its clinical efficacy is intrinsically linked to its stability, which can be significantly influenced by environmental factors such as pH. This technical guide provides an in-depth analysis of the chemical stability of trimagnesium dicitrate nonahydrate, with a particular focus on its behavior under acidic conditions. Understanding the degradation pathways and kinetics is paramount for ensuring the safety, efficacy, and shelf-life of products containing this active pharmaceutical ingredient (API). While specific forced degradation studies on magnesium citrate nonahydrate are not extensively published, this guide synthesizes available information on the stability of citrate salts and citric acid to provide a comprehensive overview.

Physicochemical Properties of this compound

This compound is a white, odorless, crystalline powder. It is sparingly soluble in water but is practically soluble in acidic solutions.[1] This increased solubility in acidic media is a critical factor to consider in liquid formulations, as it may also influence the rate of chemical degradation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | Mg₃(C₆H₅O₇)₂·9H₂O | [2] |

| Molecular Weight | 613.25 g/mol | [2] |

| Appearance | White crystalline powder | N/A |

| Solubility in Water | Sparingly soluble | [1] |

| Solubility in Acid | Freely soluble in dilute acid | [3] |

Chemical Stability and Degradation Under Acidic Conditions

The stability of this compound in acidic conditions is primarily governed by the stability of the citrate moiety. Citric acid can undergo degradation through various pathways, including dehydration and decarboxylation, which can be catalyzed by heat and low pH.

Potential Degradation Pathways

Under acidic conditions, the citrate molecule can undergo a series of reactions. One of the principal decomposition pathways is an acid-catalyzed βγ-decarboxylation.[4] This process can lead to the formation of various degradation products. While the complete degradation pathway for this compound under specific acidic conditions has not been fully elucidated in publicly available literature, the known degradation of citric acid suggests the potential formation of aconitic acid, itaconic acid, and citraconic anhydride, particularly under thermal stress.[5]

The presence of metal ions, such as magnesium, can also influence the degradation of citrate. Metal-citrate complexes can exhibit different stability profiles compared to free citric acid.[6]

Caption: Proposed degradation pathway of magnesium citrate under acidic and thermal stress.

Experimental Protocols for Forced Degradation Studies

To thoroughly assess the stability of this compound, a forced degradation study under acidic conditions is essential. The following protocol is a recommended approach based on ICH guidelines and best practices for stability testing.[5][7]

Materials and Reagents

-

This compound (pharmaceutical grade)

-

Hydrochloric Acid (HCl), 0.1 M and 1 M solutions

-

Sodium Hydroxide (NaOH), 0.1 M and 1 M solutions for neutralization

-

High-purity water (e.g., Milli-Q or equivalent)

-

Acetonitrile (HPLC grade)

-

Phosphate buffer (for HPLC mobile phase)

-

Primary and secondary standards of magnesium citrate and any known potential degradation products.

Equipment

-

Calibrated pH meter

-

Analytical balance

-

Volumetric flasks and pipettes

-

Constant temperature water bath or oven

-

High-Performance Liquid Chromatography (HPLC) system with a UV or a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), as citrate has a poor chromophore.

-

Mass Spectrometer (MS) for identification of unknown degradation products.

Experimental Workflow for Acid Hydrolysis

Caption: Experimental workflow for the forced degradation of this compound under acidic conditions.

Detailed Procedure

-

Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in 0.1 M HCl to a final concentration suitable for analysis (e.g., 1 mg/mL).

-

Stress Conditions: Place the solution in a constant temperature bath at a specified temperature (e.g., 60°C). A parallel experiment at room temperature should also be conducted.

-

Time Points: Withdraw aliquots of the stressed solution at predetermined time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Neutralization: Immediately neutralize the withdrawn samples with an equivalent amount of NaOH to stop the degradation reaction.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the intact magnesium citrate from its degradation products.

Analytical Methods for Stability Assessment

A validated stability-indicating analytical method is crucial for accurately quantifying the degradation of this compound. Due to the lack of a strong UV chromophore in the citrate molecule, alternative detection methods may be necessary.

HPLC Method with Universal Detection

An HPLC method coupled with a universal detector such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or a Refractive Index (RI) detector is recommended for the quantitative analysis of citrate and its potential non-chromophoric degradation products.

Table 2: Example HPLC Method Parameters

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with an aqueous buffer (e.g., 20 mM potassium phosphate, pH 2.5) and an organic modifier (e.g., acetonitrile) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detector | CAD, ELSD, or RI |

| Injection Volume | 20 µL |

Method Validation

The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is stability-indicating. Validation parameters should include specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by the ability of the method to resolve the main peak from any degradation products, which can be confirmed using peak purity analysis with a photodiode array detector if any of the compounds have some UV absorbance, or by mass spectrometry.

Data Presentation and Interpretation

The data obtained from the forced degradation study should be presented in a clear and concise manner to facilitate interpretation.

Quantitative Data Summary

The percentage of degradation of this compound should be calculated at each time point under each stress condition.

Table 3: Hypothetical Degradation Data of this compound in 0.1 M HCl at 60°C

| Time (hours) | % Assay of Magnesium Citrate | % Degradation |

| 0 | 100.0 | 0.0 |

| 2 | 98.5 | 1.5 |

| 4 | 96.2 | 3.8 |

| 8 | 92.1 | 7.9 |

| 24 | 85.4 | 14.6 |

| 48 | 78.9 | 21.1 |

Kinetic Analysis

The degradation kinetics can be determined by plotting the natural logarithm of the remaining concentration of magnesium citrate versus time. The slope of this plot will give the apparent first-order degradation rate constant (k).

Conclusion

The chemical stability of this compound under acidic conditions is a critical quality attribute that must be thoroughly evaluated during drug development. Although specific degradation data for this compound is limited in the public domain, a systematic approach using forced degradation studies based on ICH guidelines can elucidate its stability profile. By understanding the potential degradation pathways and employing validated stability-indicating analytical methods, researchers and formulation scientists can develop stable and effective pharmaceutical products. The logical relationships and workflows presented in this guide provide a robust framework for initiating such stability assessments.

Caption: Logical relationship between inputs, processes, and outputs in a stability study.

References

- 1. researchgate.net [researchgate.net]

- 2. US6514537B1 - Magnesium citrate solution - Google Patents [patents.google.com]

- 3. libjournals.unca.edu [libjournals.unca.edu]

- 4. researchgate.net [researchgate.net]

- 5. The Thermal Decomposition Products of Citric Acid Added into the Vegetable Oils and their Effect on the Stability [jstage.jst.go.jp]

- 6. Mechanisms of biodegradation of metal-citrate complexes by Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

An In-depth Technical Guide to Magnesium Citrate Nonahydrate (CAS: 153531-96-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of magnesium citrate (B86180) nonahydrate (CAS Number: 153531-96-5), a key compound in pharmaceutical and nutraceutical formulations. This document details its physicochemical characteristics, analytical testing protocols, and biological mechanisms of action, presenting data in a clear and accessible format for researchers and drug development professionals.

Physicochemical Properties

Magnesium citrate nonahydrate is a hydrated salt of magnesium with citric acid. Its physical and chemical properties are critical for formulation development, ensuring product stability, and predicting its behavior in biological systems.

General and Physical Properties

This compound is a white or almost white, fine crystalline powder.[1][2] Key physical properties are summarized in the table below.

| Property | Value | References |

| Appearance | White or almost white, fine crystalline powder. | [1][2] |

| Melting Point | 184 °C | [3][4] |

| > 350 °C | [5] | |

| Solubility | Sparingly soluble in water. Practically insoluble in ethanol (B145695) (96%). Dissolves in dilute hydrochloric acid. | [1][6] |

| pH (50 mg/mL suspension in water) | 5.0 - 9.0 | [2][7] |

Chemical and Molecular Properties

The chemical identity and structure of this compound are well-defined.

| Property | Value | References |

| Chemical Name | Trimagnesium dicitrate nonahydrate | [5][8] |

| CAS Number | 153531-96-5 | [5][9] |

| Molecular Formula | Mg₃(C₆H₅O₇)₂·9H₂O | [2][5][10] |

| Molecular Weight | 613.25 g/mol | [5][8][10][9] |

| Magnesium Content (on dried basis) | 14.5% - 16.4% | [11][12] |

| Loss on Drying (Water Content) | 24.0% - 28.0% | [2][7] |

Analytical Protocols and Specifications

The quality and purity of this compound are ensured through a series of analytical tests, many of which are outlined in pharmacopoeial monographs such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).

Identification

Positive identification is typically achieved through qualitative tests for magnesium and citrate ions.

Experimental Protocol: Identification of Magnesium and Citrate

-

Magnesium: A solution of the substance (e.g., 10 mg/mL) will yield a positive test for magnesium ions, typically through precipitation with a suitable reagent in an alkaline medium.

-

Citrate: An aqueous solution of the substance (e.g., 80 mg/mL) will respond to standard tests for citrate, such as the formation of a white precipitate upon the addition of potassium permanganate (B83412) and mercuric sulfate (B86663) followed by heating.[13]

Assay (Magnesium Content)

The magnesium content is a critical quality attribute and is determined by a complexometric titration.

Experimental Protocol: Assay of Magnesium by Complexometric Titration

-

Sample Preparation: Accurately weigh approximately 400 mg of this compound and dissolve it in 50 mL of water.

-

Buffering: Add 20 mL of an ammonia-ammonium chloride buffer solution to adjust the pH to approximately 10.

-

Indication: Add a small amount of a suitable indicator, such as Eriochrome Black T.

-

Titration: Titrate the solution with a standardized 0.05 M solution of edetate disodium (B8443419) (EDTA) until the endpoint is reached, indicated by a color change (typically from wine-red to blue).

-

Calculation: The magnesium content is calculated from the volume of EDTA solution consumed, after correcting for any interfering ions like calcium.[13]

Impurity Profile

Pharmacopoeial standards set limits for various impurities to ensure the safety and quality of the substance.

| Impurity | Limit (USP) | Limit (EP) |

| Chloride (Cl) | ≤ 0.05% | - |

| Sulfate (SO₄) | ≤ 0.2% | ≤ 0.2% |

| Arsenic (As) | ≤ 3 µg/g | - |

| Heavy Metals (as Pb) | ≤ 50 µg/g | ≤ 10 ppm |

| Iron (Fe) | ≤ 200 µg/g | ≤ 100 ppm |

| Calcium (Ca) | ≤ 1.0% | ≤ 0.2% |

Note: The limits and test methods may vary between different editions of the pharmacopoeias.[13][14][15]

Experimental Protocol: Limit Test for Heavy Metals (USP Method I)

-

Test Preparation: Dissolve 0.4 g of the substance in 25 mL of water. Adjust the pH with glacial acetic acid.

-

Procedure: The solution is treated with a thioacetamide-glycerin test solution and compared to a lead standard solution. The intensity of the color produced in the test solution should not exceed that of the standard.[13]

Biological Mechanism of Action

This compound is utilized in medicine primarily as a saline laxative and as a source of magnesium supplementation. Its biological effects are a consequence of the properties of both the magnesium and citrate ions upon dissociation in the gastrointestinal tract.

Osmotic Laxative Effect

The primary mechanism of action as a laxative is through osmosis. Once in the intestine, the poorly absorbed magnesium and citrate ions create a hyperosmotic environment. This draws a significant amount of water into the intestinal lumen from the surrounding tissues. The increased water content softens the stool and increases its volume, which in turn stimulates intestinal motility and promotes defecation. This effect is most pronounced when taken on an empty stomach with a full glass of water.

Magnesium Absorption and Bioavailability

Magnesium citrate is considered a bioavailable form of magnesium. The citrate ion plays a crucial role in enhancing the absorption of magnesium.

-

Chelation and Solubility: Citrate is an organic acid that can chelate the magnesium ion. This chelation process increases the solubility of magnesium in the intestinal tract, preventing its precipitation and making it more available for absorption.

-

Cellular Uptake: The absorption of magnesium in the intestines occurs via both paracellular and transcellular pathways. The transcellular pathway involves specific protein channels, primarily TRPM6 and TRPM7 (Transient Receptor Potential Melastatin). The higher concentration of soluble magnesium ions resulting from the dissociation of magnesium citrate facilitates its transport through these channels into the enterocytes.

Conclusion

This compound (CAS: 153531-96-5) is a well-characterized compound with established physicochemical properties and analytical methods for quality control. Its high bioavailability, attributed to the role of the citrate ion in enhancing magnesium solubility, makes it a valuable ingredient in pharmaceutical and nutraceutical products. A thorough understanding of its properties and mechanisms of action is essential for the development of safe and effective drug products.

References

- 1. TRI-MAGNESIUM DICITRATE NONAHYDRATE | 153531-96-5 [chemicalbook.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. tri-Magnesium citrate nonahydrate, 1 kg, CAS No. 153531-96-5 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]

- 4. tri-Magnesium citrate nonahydrate, 100 g, CAS No. 153531-96-5 | A to Z | Chemicals | Carl ROTH - France [carlroth.com]

- 5. chemimpex.com [chemimpex.com]

- 6. dietarysupplements.alfa-chemistry.com [dietarysupplements.alfa-chemistry.com]

- 7. MAGNESIUM [sdfine.com]

- 8. This compound | C12H28Mg3O23 | CID 53249332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. scbt.com [scbt.com]

- 11. img8.21food.cn [img8.21food.cn]

- 12. nbinno.com [nbinno.com]

- 13. pharmacopeia.cn [pharmacopeia.cn]

- 14. Magnesium Citrate EP BP Ph Eur USP Manufacturers [mubychem.com]

- 15. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to Trimagnesium Dicitrate Nonahydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of trimagnesium dicitrate nonahydrate, a hydrated salt of citric acid and magnesium. It details the compound's chemical and physical properties, including its molecular weight and formula. This document outlines detailed experimental protocols for the laboratory-scale synthesis, purification, and quantitative analysis of trimagnesium dicitrate nonahydrate. Furthermore, it explores the critical role of the dissociated magnesium ion in various cellular signaling pathways, supported by visual diagrams to elucidate complex biological interactions. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development.

Chemical and Physical Properties

Trimagnesium dicitrate nonahydrate is an organic mineral salt with high bioavailability, making it a subject of interest in pharmaceutical and nutraceutical applications.[1] A summary of its key quantitative data is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₈Mg₃O₂₃ (or Mg₃(C₆H₅O₇)₂·9H₂O) | [2] |

| Molecular Weight | 613.25 g/mol | [3][4] |

| CAS Number | 153531-96-5 | [5] |

| Appearance | White or almost white, fine powder | [5] |

| Solubility | Sparingly soluble in water, practically insoluble in ethanol (B145695) (96%). Dissolves in dilute hydrochloric acid. | [5] |

Experimental Protocols

Laboratory-Scale Synthesis of Trimagnesium Dicitrate Nonahydrate

This protocol describes a laboratory-scale synthesis of trimagnesium dicitrate nonahydrate through the neutralization reaction of citric acid with a magnesium base.

Materials:

-

Citric acid monohydrate

-

Magnesium oxide (or magnesium carbonate)

-

Deionized water

-

Ethanol (96%)

-

Magnetic stirrer with heating plate

-

pH meter

-

Buchner funnel and filter paper

-

Drying oven

Procedure:

-

Dissolution of Citric Acid: In a beaker, dissolve a specific molar amount of citric acid monohydrate in deionized water with gentle heating and stirring to create a clear solution.

-

Neutralization: Slowly add a stoichiometric amount of magnesium oxide (or magnesium carbonate) to the citric acid solution while continuously stirring. The reaction is a 2:3 molar ratio of citric acid to magnesium. Monitor the pH of the solution; the target pH for the completion of the reaction is between 7 and 8.

-

Precipitation and Crystallization: Once the desired pH is reached, continue stirring the solution at a slightly elevated temperature for a period to ensure the reaction goes to completion. Allow the solution to cool slowly to room temperature to induce crystallization of trimagnesium dicitrate nonahydrate. For enhanced precipitation, the solution can be further cooled in an ice bath.

-

Isolation of Crystals: Isolate the precipitated crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold deionized water to remove any unreacted starting materials, followed by a wash with 96% ethanol to aid in drying.

-

Drying: Dry the purified crystals in a drying oven at a low temperature (e.g., 40-50 °C) to a constant weight to obtain the nonahydrate form. Avoid excessive heat to prevent the loss of water of crystallization.

Purification by Recrystallization

For higher purity, the synthesized trimagnesium dicitrate nonahydrate can be recrystallized.

Procedure:

-

Dissolution: Dissolve the crude product in a minimal amount of hot deionized water.

-

Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Isolation and Drying: Isolate the purified crystals by vacuum filtration, wash with a small amount of cold deionized water and then ethanol, and dry as described in the synthesis protocol.

Quantitative Analysis by Complexometric Titration

The magnesium content of the synthesized trimagnesium dicitrate nonahydrate can be accurately determined by complexometric titration with ethylenediaminetetraacetic acid (EDTA).[6][7][8][9]

Materials:

-

Trimagnesium dicitrate nonahydrate sample

-

Standardized 0.05 M EDTA solution

-

Ammonia-ammonium chloride buffer (pH 10)

-

Eriochrome Black T indicator

-

Deionized water

-

Analytical balance

-

Burette, pipette, and Erlenmeyer flasks

Procedure:

-

Sample Preparation: Accurately weigh about 400 mg of the trimagnesium dicitrate nonahydrate sample and dissolve it in 50 mL of deionized water in an Erlenmeyer flask.[7]

-

Buffering and Indicator Addition: Add 20 mL of the ammonia-ammonium chloride buffer solution to adjust the pH to approximately 10.[7] Then, add a few drops of the Eriochrome Black T indicator. The solution will turn a wine-red color due to the formation of the magnesium-indicator complex.[9]

-

Titration: Titrate the sample solution with the standardized 0.05 M EDTA solution. The EDTA will first complex with any free magnesium ions and then with the magnesium bound to the indicator.

-

Endpoint Determination: The endpoint is reached when the solution color changes from wine-red to a distinct blue.[6][7] This color change indicates that all the magnesium has been complexed by the EDTA.

-

Calculation: Record the volume of EDTA solution used. The magnesium content can be calculated based on the stoichiometry of the reaction between magnesium and EDTA. A blank titration should be performed to account for any impurities.[7]

Role in Cellular Signaling

Trimagnesium dicitrate nonahydrate serves as a source of magnesium ions (Mg²⁺), which are crucial for a vast array of cellular processes and signaling pathways.[10][11][12] Mg²⁺ is the second most abundant intracellular cation and acts as a cofactor for hundreds of enzymes.[12]

Magnesium and ATP-Dependent Reactions

A primary role of magnesium in cellular signaling is its interaction with adenosine (B11128) triphosphate (ATP). ATP, the main energy currency of the cell, is biologically active primarily in its Mg²⁺-bound form (Mg-ATP).[13] Magnesium stabilizes the polyphosphate chain of ATP, facilitating the enzymatic transfer of the terminal phosphate (B84403) group in countless phosphorylation reactions catalyzed by kinases. These reactions are fundamental to signal transduction cascades that regulate cell growth, differentiation, and metabolism.

Magnesium as a Regulator of Ion Channels

Magnesium ions are also critical regulators of various ion channels, thereby influencing cellular excitability and signaling.[11] For instance, intracellular Mg²⁺ can block the pore of certain potassium channels, affecting the resting membrane potential. It also modulates the activity of calcium channels, impacting intracellular calcium signaling, which is vital for processes like neurotransmission and muscle contraction.

Magnesium Transport and Homeostasis

Cellular magnesium homeostasis is tightly regulated by a network of transporters and channels.[12][13][14] These proteins mediate the influx and efflux of Mg²⁺ across the plasma membrane and the membranes of intracellular organelles, ensuring that the concentration of free Mg²⁺ is maintained within a narrow physiological range. Disruptions in this delicate balance can have profound effects on cellular signaling and function.

Conclusion

Trimagnesium dicitrate nonahydrate is a compound of significant interest due to its high magnesium content and bioavailability. This guide has provided a detailed technical overview of its properties and has outlined robust experimental protocols for its synthesis and analysis. Furthermore, the critical role of magnesium in fundamental cellular signaling pathways has been highlighted. The information presented herein is intended to serve as a valuable resource for scientists and researchers, facilitating further investigation and application of this important compound in drug development and other scientific disciplines.

References

- 1. Magnesium citrate (3:2) - Wikipedia [en.wikipedia.org]

- 2. Magnesium citrate tribasic nonahydrate, for microbiology, >=95.0% (KT) | C12H28Mg3O23 | CID 53393518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Trimagnesium Dicitrate Nonahydrate | 153531-96-5 | FT64824 [biosynth.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. TRI-MAGNESIUM DICITRATE NONAHYDRATE | 153531-96-5 [chemicalbook.com]

- 6. titrations.info [titrations.info]

- 7. Magnesium Citrate [drugfuture.com]

- 8. chemlab.truman.edu [chemlab.truman.edu]

- 9. pharmrecord.com [pharmrecord.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Magnesium Homeostasis and Magnesium Transporters in Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural and functional comparison of magnesium transporters throughout evolution [ouci.dntb.gov.ua]

- 14. The art of magnesium transport - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Evaluating Magnesium Citrate Nonahydrate as a Buffer in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maintaining a stable physiological pH is critical for the successful in vitro cultivation of mammalian cells. This is typically achieved through the use of buffering systems, most commonly a combination of sodium bicarbonate and a controlled CO₂ atmosphere, often supplemented with biological buffers such as HEPES. Magnesium is a crucial divalent cation essential for numerous cellular functions, including enzymatic activity, energy metabolism, and nucleic acid synthesis.[1][2][3] While magnesium salts are standard components of cell culture media, the use of magnesium citrate (B86180) nonahydrate as a primary buffering agent is not a standard practice.

These application notes provide a comprehensive overview of the feasibility, challenges, and experimental considerations for researchers contemplating the use of magnesium citrate nonahydrate as a buffer in cell culture. The information is intended to guide the experimental design and critical evaluation of this compound for specific cell culture applications.

Physicochemical Properties and Buffering Capacity

Properties of this compound

This compound is a salt of magnesium and citric acid. Its key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | Mg₃(C₆H₅O₇)₂·9H₂O | [4] |

| Molecular Weight | 613.25 g/mol | [4] |

| Appearance | White crystalline powder | [3] |

| Solubility in Water | Sparingly soluble | [3][4][5][6] |

| pH of 50 mg/mL suspension in water | 5.0 - 9.0 | [3][7][8] |

Buffering Capacity of Citrate

Citric acid is a trivalent weak acid with three pKa values, which determine its buffering range.

| pKa Value | Approximate Value | Buffering Range | Reference |

| pKa₁ | 3.13 | 2.2 - 6.5 | [1][9] |

| pKa₂ | 4.76 | 3.0 - 6.2 | [1][9] |

| pKa₃ | 6.40 | 5.5 - 7.2 | [1][9] |

The optimal buffering capacity of a substance is at a pH close to its pKa. For most mammalian cell lines, the optimal pH for in vitro growth is between 7.2 and 7.4. As indicated in the table, the buffering range of citrate is most effective at a pH below this physiological range, suggesting it may not be a suitable primary buffer for standard mammalian cell culture.

Key Considerations and Potential Challenges

The use of this compound as a buffer in cell culture presents several significant challenges that researchers must consider.

Limited Buffering Capacity at Physiological pH

As the pKa values of citric acid are outside the optimal physiological range for most mammalian cells, a citrate-based buffer would have limited capacity to resist pH changes in the 7.2-7.4 range. Metabolic activity of cells typically leads to acidification of the culture medium, and a citrate buffer would be less effective at neutralizing these acidic byproducts compared to standard buffers like bicarbonate or HEPES.

Low Solubility

The "sparingly soluble" nature of this compound in water presents a practical challenge for preparing sterile, concentrated stock solutions typically used in cell culture media preparation.[3][4][5][6] This could lead to difficulties in achieving the desired final concentration and ensuring the homogeneity of the culture medium.

Chelation of Divalent Cations

Citrate is a well-known chelator of divalent cations, including calcium (Ca²⁺).[10][11][12][13][14] Calcium is essential for a multitude of cellular processes, including cell adhesion, signal transduction, and proliferation.[15] The introduction of a high concentration of citrate, as would be required for buffering, could sequester calcium ions, making them unavailable to the cells. This could lead to unintended and detrimental effects on cell behavior and viability.

Metabolic Effects of Citrate

Extracellular citrate can be transported into cells and influence cellular metabolism. At low concentrations, it can be a source of acetyl-CoA and support cell proliferation.[16] However, at higher concentrations, citrate can inhibit glycolysis and has been shown to have anti-cancer effects.[16][17][18][19] The concentration required for buffering could have significant and potentially cytotoxic metabolic consequences.

Experimental Protocols for Evaluation

For researchers wishing to experimentally evaluate the suitability of this compound as a buffer for a specific cell line, the following protocols are suggested.

Protocol for Assessing Buffering Efficacy in Culture Medium

Objective: To determine the buffering capacity of this compound in a complete cell culture medium at physiological pH.

Materials:

-

This compound

-

Basal cell culture medium (e.g., DMEM, RPMI-1640) without sodium bicarbonate and HEPES

-

Fetal Bovine Serum (FBS) or other serum supplement

-

Sterile, deionized water

-

pH meter

-

Sterile filtration units (0.22 µm)

-

Sterile conical tubes and flasks

Method:

-

Prepare a range of concentrations of this compound in the basal medium. Due to its low solubility, it may be necessary to prepare a saturated solution and then make dilutions. Vigorous stirring or sonication may be required to facilitate dissolution.

-

Sterile-filter the prepared media.

-

Add serum and other supplements to the media.

-

Measure the initial pH of each medium formulation.

-

Titrate each solution with a small, known amount of a sterile, weak acid (e.g., lactic acid) to simulate metabolic acidification.

-

Measure the pH after each addition of acid.

-

Plot the pH change as a function of the amount of acid added to determine the buffering capacity.

-

Compare the results to the buffering capacity of the same medium buffered with standard concentrations of sodium bicarbonate/CO₂ or HEPES.

Experimental Workflow for Buffering Efficacy Assessment

References

- 1. 10X Citrate Buffer *pH 6.0* | AAT Bioquest [aatbio.com]

- 2. Magnesium Citrate Anhydrous Dodecahydrate Nonahydrate Manufacturers [magnesiumcitrate.biz]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. This compound powder | Vita Actives [vitaactives.com]

- 5. img8.21food.cn [img8.21food.cn]

- 6. TRI-MAGNESIUM DICITRATE NONAHYDRATE | 153531-96-5 [chemicalbook.com]

- 7. MAGNESIUM [sdfine.com]

- 8. Magnesium Citrate USP BP Ph Eur Grade Manufacturers [bismuthcitrate.com]

- 9. Biological Buffers [staff.ustc.edu.cn]

- 10. Citrate Serum-Free Medium Supplement [sigmaaldrich.com]

- 11. Citric acid is more effective than sodium thiosulfate in chelating calcium in a dissolution model of calcinosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CALCIUM BINDING BY CITRATE | Kidney Stone Program [kidneystones.uchicago.edu]

- 13. researchgate.net [researchgate.net]

- 14. The role of citrate in determining the activity of calcium ions in human semen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Improved methods for reducing calcium and magnesium concentrations in tissue culture medium: application to studies of lymphoblast proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Extracellular Citrate Is a Trojan Horse for Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. [PDF] Understanding the Central Role of Citrate in the Metabolism of Cancer Cells and Tumors: An Update | Semantic Scholar [semanticscholar.org]

- 18. ar.iiarjournals.org [ar.iiarjournals.org]

- 19. Understanding the Central Role of Citrate in the Metabolism of Cancer Cells and Tumors: An Update - PMC [pmc.ncbi.nlm.nih.gov]

Application of Magnesium Citrate Nonahydrate in Enzyme Kinetics: A Detailed Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the use of magnesium citrate (B86180) nonahydrate in enzyme kinetics studies. It is intended to guide researchers in understanding the critical role of magnesium as an enzyme cofactor and to provide practical guidance on experimental design and execution, with a specific focus on the use of magnesium citrate nonahydrate as a source of magnesium ions.

Introduction: The Pivotal Role of Magnesium in Enzyme Catalysis

Magnesium ions (Mg²⁺) are indispensable cofactors for a vast array of enzymatic reactions, with over 600 enzymes known to be dependent on this divalent cation for their catalytic activity. Magnesium's involvement is particularly prominent in reactions involving adenosine (B11128) triphosphate (ATP), where it forms a biologically active Mg-ATP complex. This complex is the true substrate for numerous kinases, which are central to cellular signaling and metabolism. Furthermore, Mg²⁺ is crucial for the function of polymerases in DNA and RNA synthesis, as well as for the activity of various other enzymes involved in cellular processes.

This compound serves as a readily available source of Mg²⁺ for in vitro enzyme assays. However, the presence of the citrate counter-ion necessitates careful consideration due to its potential to chelate other divalent cations and interact with the enzyme or substrates, thereby influencing the kinetic parameters.

Choosing the Right Magnesium Salt: Considerations for this compound

While magnesium chloride (MgCl₂) and magnesium sulfate (B86663) (MgSO₄) are more traditionally used in enzyme kinetics studies, this compound presents an alternative source of Mg²⁺. The choice of the magnesium salt can be critical, and researchers should be aware of the potential effects of the counter-ion.

Key Considerations for Using this compound:

-

Citrate as a Chelator: Citrate is a known chelating agent for divalent cations. In an enzyme assay, this can have several implications:

-

Sequestration of other essential metal ions: If the enzyme under study requires other divalent cations (e.g., Zn²⁺, Mn²⁺) for its activity, the presence of citrate could sequester these ions, leading to an apparent inhibition of the enzyme.

-

Buffering of free Mg²⁺ concentration: The chelation of Mg²⁺ by citrate can influence the concentration of free, biologically active magnesium ions in the assay buffer. This needs to be accounted for when determining the optimal magnesium concentration.

-

-

Potential for Enzyme Inhibition or Activation: Citrate itself can act as an allosteric effector for some enzymes. For instance, citrate is a known inhibitor of phosphofructokinase-1 (PFK-1), a key regulatory enzyme in glycolysis.[1] Conversely, for other enzymes, citrate might have a stabilizing or even activating effect.

-

pH and Buffering Capacity: The preparation of solutions from this compound may influence the pH of the assay buffer. It is crucial to verify and adjust the final pH of the reaction mixture.

Recommendation: When using this compound for the first time with a particular enzyme, it is highly recommended to perform a comparative study with a more common magnesium salt, such as MgCl₂, to assess any potential effects of the citrate ion on the enzyme's kinetic parameters.